N-[4-(4-sulfamoylphenyl)phenyl]acetamide
Description
Chemical Structure and Synonyms N-[4-(4-Sulfamoylphenyl)phenyl]acetamide, also known as acetylsulfanilamide (IUPAC name: N-(4-sulfamoylphenyl)acetamide), is a sulfonamide derivative featuring an acetamide group attached to a phenyl ring substituted with a sulfamoyl group at the para position. Its molecular formula is C₈H₁₀N₂O₃S, and it is recognized by synonyms such as 4-acetamidobenzenesulphonamide and N-(4-sulphamoylphenyl)acetamide .
Synthesis and General Properties The compound is typically synthesized via acetylation of sulfanilamide derivatives.
Properties
Molecular Formula |
C14H14N2O3S |
|---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
N-[4-(4-sulfamoylphenyl)phenyl]acetamide |
InChI |
InChI=1S/C14H14N2O3S/c1-10(17)16-13-6-2-11(3-7-13)12-4-8-14(9-5-12)20(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19) |
InChI Key |
TYUPAYDDEAPZNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-sulfamoylphenyl)phenyl]acetamide involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride under controlled conditions . The reaction typically proceeds through the formation of an intermediate, which is then further reacted to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-sulfamoylphenyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives,
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Activities
The pharmacological profile of sulfonamide-acetamide hybrids is highly dependent on substituents attached to the phenyl ring or sulfonamide group. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison
Key Findings from Analog Studies
Analgesic and Anti-nociceptive Activities
- Compound 35 : Exhibited superior analgesic activity to paracetamol in murine models, attributed to the electron-donating piperazinyl group enhancing receptor binding .
- Compound 6 : Demonstrated potent inhibition of inflammatory pain in formalin and capsaicin tests, likely due to the nitro group’s electron-withdrawing effects stabilizing the chalcone backbone .
Antimicrobial Potential
- 2-(4-Chloro-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide: The chloro and methyl groups may improve lipophilicity, enhancing membrane penetration in bacterial targets .
- Pyrazoline derivatives (e.g., Compound 39): Synthesized via chalcone intermediates, these compounds showed activity against cholinesterase and monoamine oxidase, suggesting dual therapeutic roles .
Structural Influence on Bioactivity
- Electron-withdrawing groups (e.g., -NO₂ in Compound 6) enhance antinociceptive activity by stabilizing molecular interactions with pain receptors.
- Heterocyclic additions (e.g., pyrimidine in N₀-[4-[N-(pyrimidin-2-yl)sulfamoyl]phenyl]acetamide) introduce hydrogen-bonding sites, critical for antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
